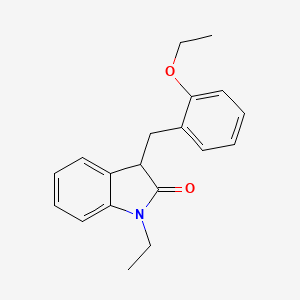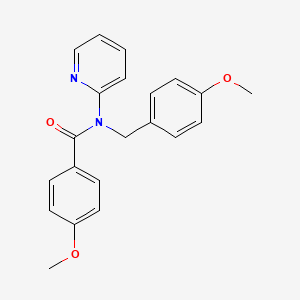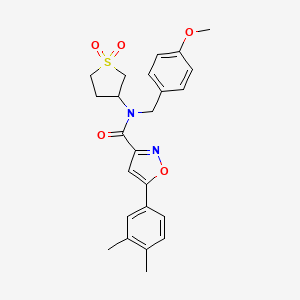![molecular formula C26H34N4O2 B11357528 4-tert-butyl-N-[2-(morpholin-4-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B11357528.png)
4-tert-butyl-N-[2-(morpholin-4-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-TERT-BUTYL-N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE is a complex organic compound that features a benzodiazole core, a morpholine ring, and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-TERT-BUTYL-N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE typically involves multiple steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving ortho-phenylenediamine and a suitable carboxylic acid derivative.
Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a halogenated precursor reacts with morpholine.
Attachment of the Tert-Butyl Group: The tert-butyl group is often introduced through a Friedel-Crafts alkylation reaction.
Final Coupling: The final step involves coupling the benzodiazole core with the morpholine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzodiazole core, potentially converting it to a dihydrobenzodiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodiazole core and the tert-butyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenated precursors and strong bases or acids are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the morpholine ring would yield N-oxides, while reduction of the benzodiazole core would produce dihydrobenzodiazole derivatives.
Scientific Research Applications
4-TERT-BUTYL-N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders due to its benzodiazole core.
Material Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can serve as a probe in biological studies to investigate the function of various enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-TERT-BUTYL-N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE involves its interaction with specific molecular targets. The benzodiazole core can bind to various receptors in the central nervous system, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds such as 2-phenylbenzodiazole and 2-methylbenzodiazole share a similar core structure but differ in their substituents.
Morpholine Derivatives: Compounds like morpholine-4-carboxamide and N-methylmorpholine have similar morpholine rings but lack the benzodiazole core.
Uniqueness
4-TERT-BUTYL-N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE is unique due to its combination of a benzodiazole core, a morpholine ring, and a tert-butyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H34N4O2 |
|---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
4-tert-butyl-N-[2-(morpholin-4-ylmethyl)-1-propan-2-ylbenzimidazol-5-yl]benzamide |
InChI |
InChI=1S/C26H34N4O2/c1-18(2)30-23-11-10-21(16-22(23)28-24(30)17-29-12-14-32-15-13-29)27-25(31)19-6-8-20(9-7-19)26(3,4)5/h6-11,16,18H,12-15,17H2,1-5H3,(H,27,31) |
InChI Key |
RSTHNSRIUWDWHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)N=C1CN4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-bromofuran-2-yl)methyl]-2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide](/img/structure/B11357446.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11357454.png)

![Dimethyl 5-[({1-[(3-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzene-1,3-dicarboxylate](/img/structure/B11357474.png)

![1-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]-2-methylpiperidine](/img/structure/B11357479.png)

![4-(propan-2-yloxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11357497.png)
![N-[3-(prop-2-en-1-ylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11357503.png)
![2-[2-(azepan-1-ylmethyl)-1H-benzimidazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B11357515.png)

![2-(4-fluorophenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11357532.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B11357541.png)
